molecular formula C22H26N2O5 B6501350 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955707-70-7

2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B6501350
CAS RN: 955707-70-7
M. Wt: 398.5 g/mol
InChI Key: HQHPXEWDXCUFFP-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a tetrahydroisoquinoline group and three methoxy groups attached to the benzene ring . Tetrahydroisoquinolines are an important class of compounds in medicinal chemistry, known for their diverse biological activities against various pathogens and neurodegenerative disorders .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .

Scientific Research Applications

2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been studied extensively in the fields of medicinal chemistry and synthetic organic chemistry. In medicinal chemistry, this compound has been used as a starting material for the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, antifungal agents, antiviral agents, and antineoplastic agents. In synthetic organic chemistry, this compound has been used as a starting material for the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. Additionally, this compound has been used in the synthesis of a variety of other materials, including dyes and pigments.

Mechanism of Action

The exact mechanism of action of 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is not yet fully understood. However, it is believed that the compound may act as an inhibitor of a variety of enzymes involved in the metabolism of various drugs and other compounds. Additionally, this compound may also act as an agonist of certain receptors, such as the G-protein-coupled receptor (GPCR) family.
Biochemical and Physiological Effects
This compound has been shown to have a number of interesting biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antifungal, antiviral, and antineoplastic properties. Additionally, in vivo studies have demonstrated that this compound has the ability to reduce the activity of a variety of enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The use of 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in lab experiments has a number of advantages. First, this compound is relatively easy to synthesize, allowing for the rapid and efficient production of the compound. Additionally, this compound is a highly versatile compound, allowing for the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and other materials. However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively unstable compound, making it difficult to store for long periods of time. Additionally, this compound is a relatively expensive compound, making it difficult to obtain in large quantities.

Future Directions

As 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide continues to be studied, there are a number of potential future directions that could be explored. First, further research could be conducted to better understand the exact mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient and cost-effective methods for the synthesis of this compound. Finally, further research could be conducted to explore the potential applications of this compound in the fields of medicinal chemistry, synthetic organic chemistry, and biochemistry.

Synthesis Methods

2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can be synthesized through a variety of methods. The most common synthesis method is the reaction of 2-propanol with 1,2,3,4-tetrahydroisoquinolin-7-yl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields the desired product in excellent yield. Alternatively, this compound can also be synthesized through the reaction of 1,2,3,4-tetrahydroisoquinolin-7-yl chloride with 2-propanol in the presence of a base catalyst, such as potassium carbonate.

properties

IUPAC Name

2,3,4-trimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-5-19(25)24-11-10-14-6-7-16(12-15(14)13-24)23-22(26)17-8-9-18(27-2)21(29-4)20(17)28-3/h6-9,12H,5,10-11,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHPXEWDXCUFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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